

Independent Verification of GI-108's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: G108

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This guide provides an objective comparison of GI-108, a novel anti-CD73-IgG4 Fc-IL-2v bispecific fusion protein, with other immunotherapeutic alternatives. It includes supporting preclinical experimental data to independently verify its mechanism of action.

Executive Summary

GI-108 is a first-in-class immunocytokine developed by GI Innovation Inc. designed to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. It combines the enzymatic blockade of CD73 with the targeted delivery of a modified Interleukin-2 (IL-2) variant to effector immune cells. Preclinical data suggests that GI-108 exhibits a dual mechanism of action, leading to enhanced anti-tumor activity compared to targeting either the CD73 or IL-2 pathway alone. A Phase 1/2a clinical trial (GII-108-P101) is currently underway for patients with advanced or metastatic solid tumors.

Mechanism of Action of GI-108

GI-108 is an engineered bispecific fusion protein with two key functional components:

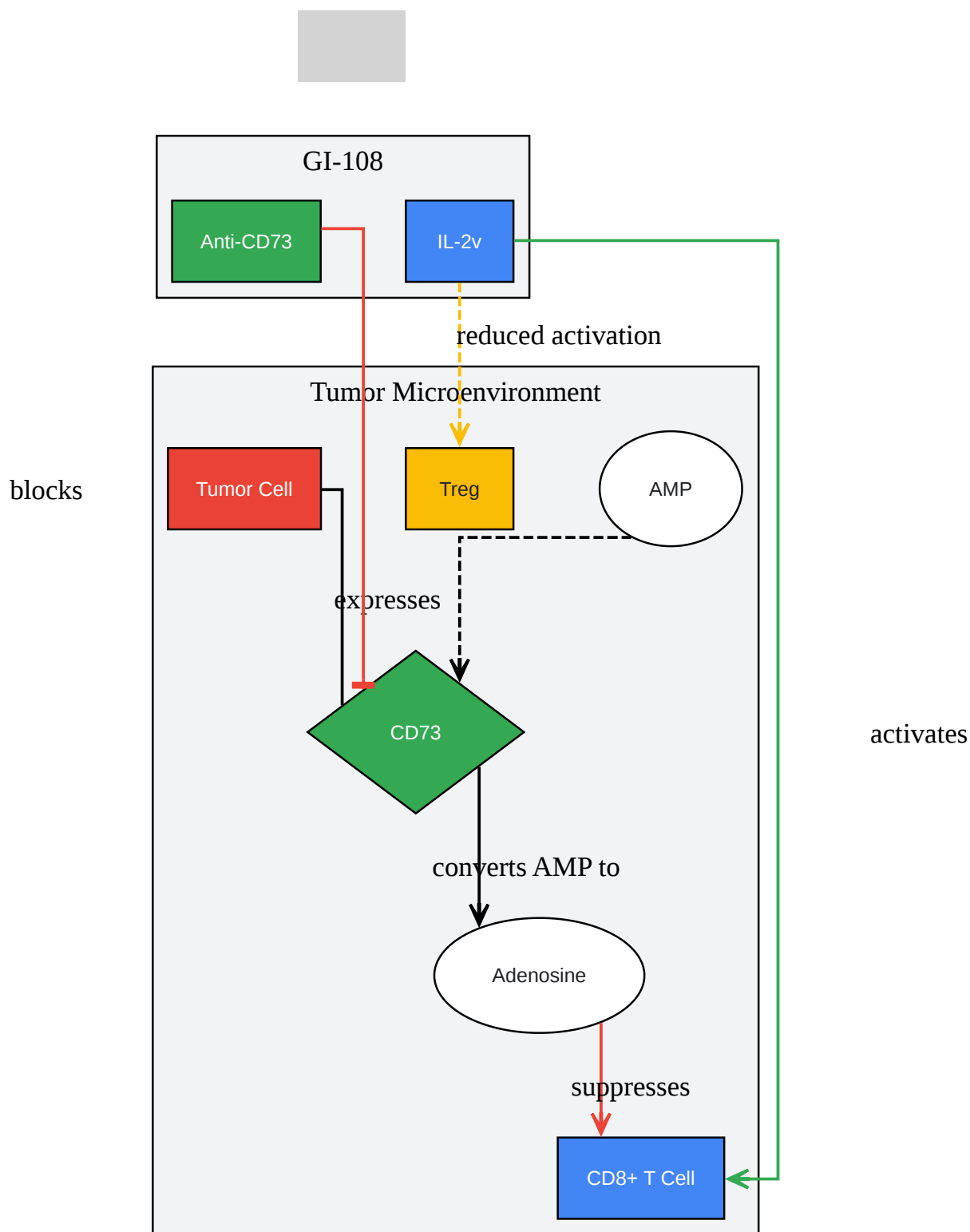
- **Anti-CD73 Antibody Moiety:** This portion of the molecule binds to CD73, an ectoenzyme highly expressed on various cancer cells and immune cells within the tumor microenvironment. CD73 is a critical component of the adenosine pathway, converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By

blocking CD73, GI-108 aims to reduce the concentration of adenosine in the tumor microenvironment, thereby mitigating its suppressive effects on immune cells, particularly CD8+ T cells.

- **IL-2 Variant (IL-2v):** GI-108 incorporates a variant of the cytokine Interleukin-2. This IL-2v has been engineered to have a reduced affinity for the IL-2 receptor alpha subunit (IL-2R α or CD25), which is highly expressed on immunosuppressive regulatory T cells (Tregs). Conversely, it retains a strong binding affinity for the IL-2 receptor beta (IL-2R β) and common gamma chain (IL-2R γ) subunits, which are predominantly expressed on cytotoxic CD8+ T cells and Natural Killer (NK) cells. This preferential binding is designed to selectively stimulate the proliferation and activation of anti-tumor effector cells over Tregs.

The IgG4 Fc backbone of the fusion protein is likely utilized to extend the serum half-life of the molecule.

Signaling Pathway Diagram



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Caption: GI-108's dual mechanism of action.

Comparative Preclinical Data

Binding Affinity and CD73 Inhibition

Preclinical studies have demonstrated GI-108's high binding affinity for human CD73 and its superior ability to block both membrane-bound and soluble CD73 compared to other anti-CD73 antibodies like Oleclumab.[1]

Molecule	Target	Binding Affinity (KD)	CD73 Inhibition
GI-108	human CD73	8.94×10^{-11} nM[1]	Superior to Oleclumab (membrane & soluble) [1]
Oleclumab	human CD73	Not specified	Standard of comparison

IL-2 Receptor Binding and T-Cell Activation

GI-108's IL-2 variant shows preferential binding to IL-2R β over IL-2R α , leading to selective activation of CD8+ T cells over Tregs.[1] In vitro, GI-108 demonstrated an 8.6-fold increase in CD8+ T cell activation compared to Oleclumab.[2]

Molecule	IL-2R α Affinity	IL-2R β Affinity (KD)	IL-2R γ Affinity (KD)	CD8+ T Cell Activation
GI-108	No affinity[1]	2.29×10^{-6} M[1]	2.00×10^{-10} M[1]	8.6-fold increase vs. Oleclumab[2]
Wild-type IL-2	High	Moderate	Low	Activates both CD8+ T cells and Tregs

In Vivo Anti-Tumor Efficacy

In preclinical models, GI-108 has shown significant anti-tumor activity.

- Humanized Mouse Model (Triple-Negative Breast Cancer): GI-108 monotherapy demonstrated superior anti-cancer efficacy compared to Keytruda (pembrolizumab).[3]
- Mouse Models: The fusion protein resulted in deeper tumor regression and longer survival than either an anti-CD73 antibody or the IL-2v alone, as well as their combination.[2]
- Multiple Myeloma Model: A 100% complete remission rate was observed in the early stages of combination therapy with CAR-T treatment.[3]

Experimental Protocols

Detailed experimental protocols for GI-108 are proprietary to GI Innovation Inc. However, based on the nature of the molecule, the following are representative methodologies that would be employed for its characterization and verification.

Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding kinetics and affinity (KD) of the anti-CD73 and IL-2v components of GI-108 to their respective targets.
- Methodology:
 - Immobilize recombinant human CD73, IL-2R α , IL-2R β , and IL-2R γ proteins on separate sensor chips.
 - Flow serial dilutions of GI-108 over the sensor chips.
 - Measure the association and dissociation rates in real-time.
 - Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro CD73 Enzymatic Activity Assay

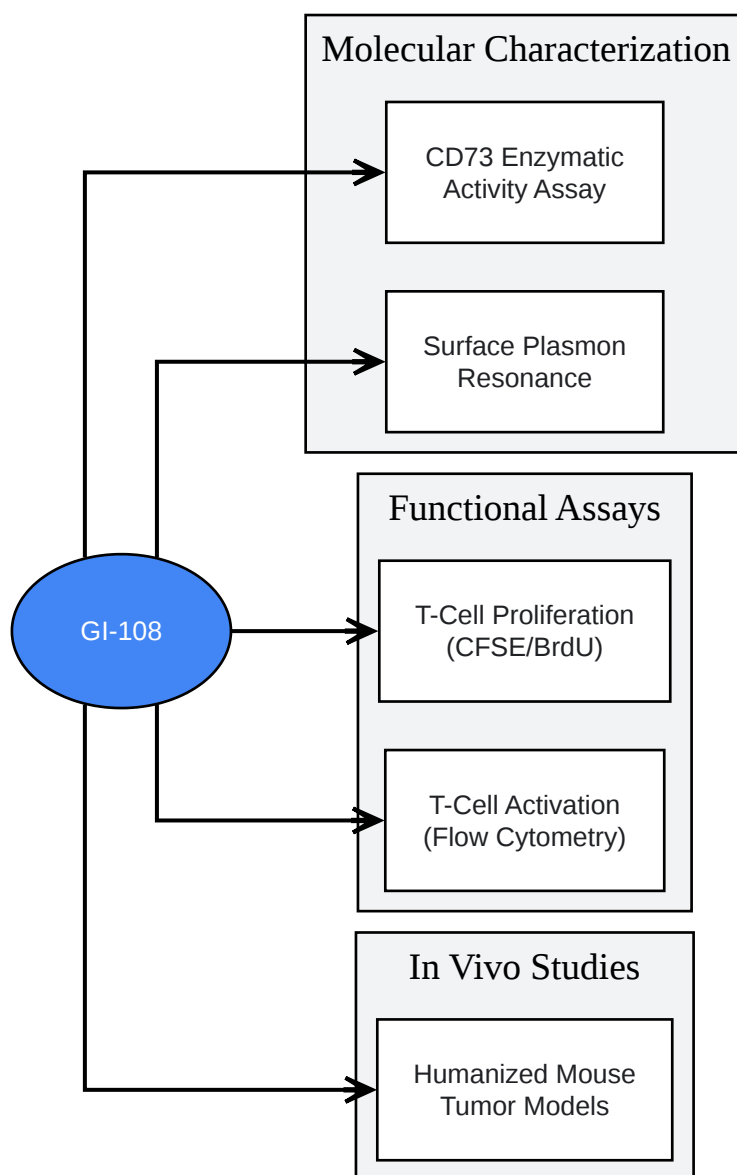
- Objective: To measure the ability of GI-108 to inhibit the enzymatic activity of CD73.
- Methodology:

- Incubate recombinant human CD73 or CD73-expressing cells with its substrate, AMP.
- In parallel, pre-incubate the enzyme or cells with varying concentrations of GI-108 or a control antibody.
- Measure the production of adenosine or the depletion of AMP using a suitable method, such as a colorimetric phosphate release assay or HPLC-MS.
- Calculate the IC₅₀ value of GI-108 for CD73 inhibition.

T-Cell Activation and Proliferation Assays

- Objective: To assess the ability of GI-108 to selectively activate and promote the proliferation of CD8⁺ T cells.
- Methodology:
 - Isolate human peripheral blood mononuclear cells (PBMCs).
 - Culture the PBMCs in the presence of varying concentrations of GI-108, wild-type IL-2, or a control protein.
 - After a defined incubation period (e.g., 72 hours), assess T-cell activation by measuring the expression of activation markers (e.g., CD69, CD25) on CD8⁺ T cells and Tregs (identified by FoxP3 expression) using flow cytometry.
 - Measure T-cell proliferation using a dye dilution assay (e.g., CFSE) or by quantifying the incorporation of a labeled nucleotide (e.g., BrdU) via flow cytometry or ELISA.

Experimental Workflow Diagram



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Caption: Experimental workflow for GI-108 verification.

Conclusion

The available preclinical data provides a strong independent verification of the proposed dual mechanism of action for GI-108. By simultaneously targeting the immunosuppressive adenosine pathway and providing a targeted stimulatory signal to effector T cells, GI-108 represents a promising next-generation immunotherapy. The ongoing clinical trial will be crucial in determining the safety and efficacy of this novel agent in cancer patients.

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